
2-Butynoic acid, 3-butenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynoic acid, 3-butenyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butynoic acid and 3-buten-1-ol. This compound is of interest due to its unique structure, which combines an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butynoic acid, 3-butenyl ester typically involves the esterification of 2-butynoic acid with 3-buten-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the preparation of 2-butynoic acid involves the oxidation of 2-butyne-1-ol using hypochlorite in the presence of an alkaline substance. The resulting 2-butynoic acid is then esterified with 3-buten-1-ol under acidic conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Butynoic acid, 3-butenyl ester can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Butynoic acid, 3-butenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of polymers and other materials due to its reactive alkyne group.
Mechanism of Action
The mechanism of action of 2-butynoic acid, 3-butenyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 2-butynoic acid and 3-buten-1-ol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. These interactions can modulate various biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar ester structure but with a different alkyl group.
Butenoic acid: This compound shares the butenoic acid backbone but lacks the ester group.
Uniqueness: 2-Butynoic acid, 3-butenyl ester is unique due to its combination of an alkyne and ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
143121-28-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
but-3-enyl but-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,5,7H2,2H3 |
InChI Key |
WZZFDXLMTMFDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


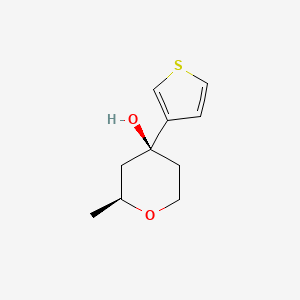
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

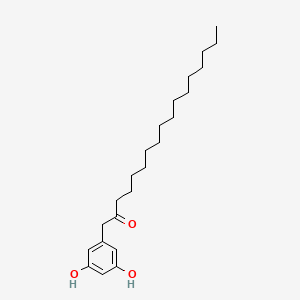
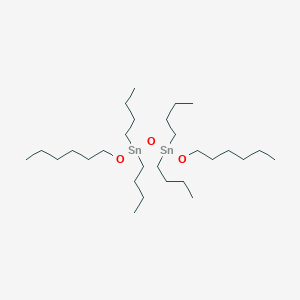
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
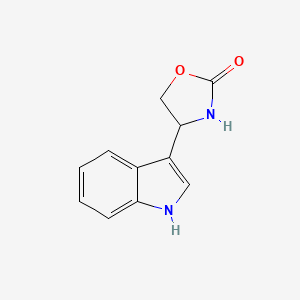
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
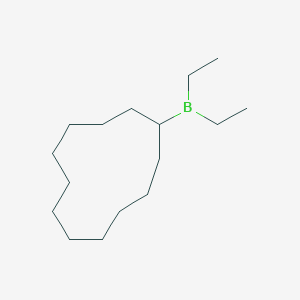
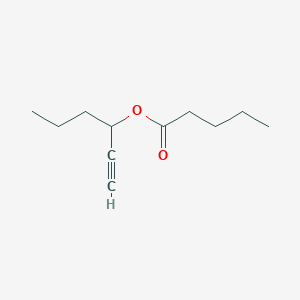
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
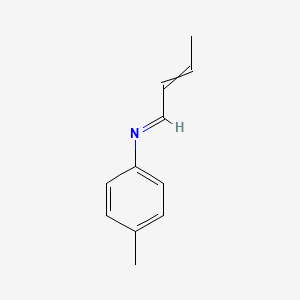
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
